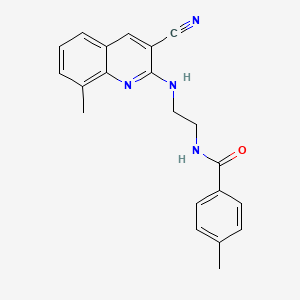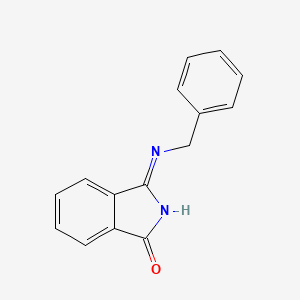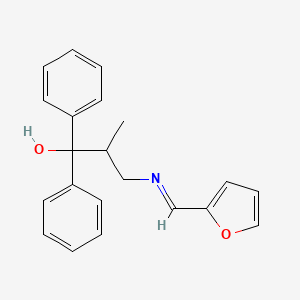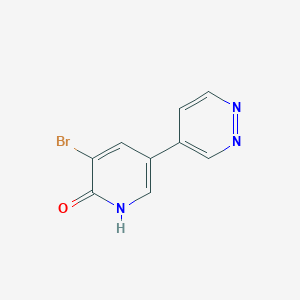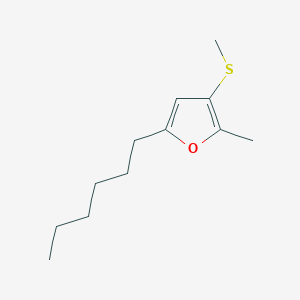
5-Hexyl-2-methyl-3-(methylsulfanyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-2-methyl-3-(methylsulfanyl)furan is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-methyl-3-(methylsulfanyl)furan typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and hexyl bromide.
Alkylation: 2-Methylfuran undergoes alkylation with hexyl bromide in the presence of a strong base like sodium hydride (NaH) to introduce the hexyl group at the 5-position.
Thioether Formation: The resulting intermediate is then treated with methylthiol (CH₃SH) in the presence of a suitable catalyst, such as a Lewis acid, to introduce the methylsulfanyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the methylsulfanyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, where nucleophiles like halides or amines replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Halogenated or aminated furans
Scientific Research Applications
5-Hexyl-2-methyl-3-(methylsulfanyl)furan has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the flavor and fragrance industry due to its unique odor profile, contributing to the formulation of various products.
Mechanism of Action
The mechanism by which 5-Hexyl-2-methyl-3-(methylsulfanyl)furan exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the methylsulfanyl group can enhance its binding affinity to certain proteins, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(methylsulfanyl)furan: Lacks the hexyl group, making it less hydrophobic and potentially less bioactive.
5-Hexyl-2-methylfuran: Lacks the methylsulfanyl group, which may reduce its reactivity in certain chemical reactions.
2-Methyl-5-(methylsulfanyl)furan: The position of the methylsulfanyl group is different, which can significantly alter its chemical and biological properties.
Uniqueness
5-Hexyl-2-methyl-3-(methylsulfanyl)furan is unique due to the combination of its hexyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications, from chemical synthesis to biological research.
Properties
CAS No. |
88319-96-4 |
|---|---|
Molecular Formula |
C12H20OS |
Molecular Weight |
212.35 g/mol |
IUPAC Name |
5-hexyl-2-methyl-3-methylsulfanylfuran |
InChI |
InChI=1S/C12H20OS/c1-4-5-6-7-8-11-9-12(14-3)10(2)13-11/h9H,4-8H2,1-3H3 |
InChI Key |
QNTOGKYBKXEBGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(O1)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate](/img/structure/B12900447.png)
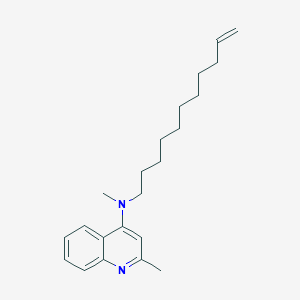
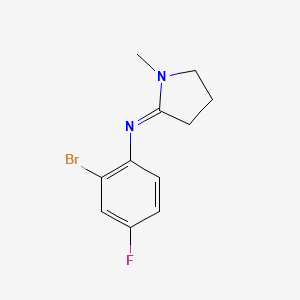
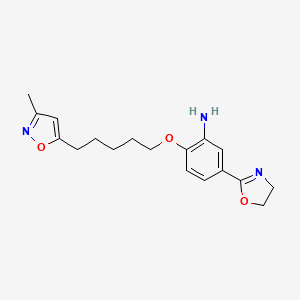
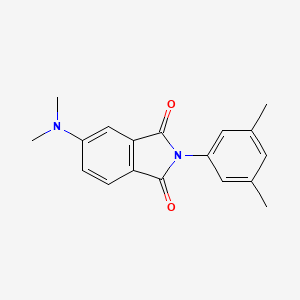

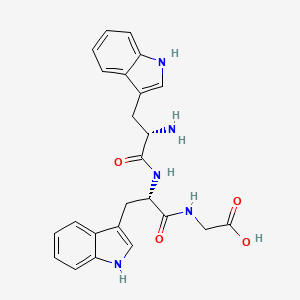
![Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]-](/img/structure/B12900486.png)
